molecular formula C9H15N3O6 B515096 2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol CAS No. 891-65-6

2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol

Cat. No. B515096
CAS RN: 891-65-6
M. Wt: 261.23g/mol
InChI Key: SQCQIDASMGZZPQ-UHFFFAOYSA-N
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Description

“2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol” is a chemical compound with the molecular formula C9H21N3O6 . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .


Molecular Structure Analysis

The molecular structure of this compound is based on a 1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this ring are two hydroxyethoxy groups and one ethanol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 267.282 g/mol . Other properties such as melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

1. Application in the Synthesis of Heterocyclic Compounds

Triazines, including derivatives of 2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol, play a crucial role in the synthesis of heterocyclic compounds. The heterocyclic compound bearing triazine scaffold is significant in medicinal chemistry. These compounds have been extensively studied and evaluated for a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The triazine nucleus is considered a core moiety in the development of future drugs due to its potent pharmacological activity (Verma et al., 2019).

2. Potential in Bio-Ethanol Production and Hydrogen Production

This compound might be indirectly linked to the production of bio-ethanol and hydrogen. Bio-ethanol is a sustainable energy carrier produced mainly from biomass fermentation. Ethanol reforming provides a promising method for hydrogen production from renewable resources. Catalysts like Rh and Ni, used in ethanol steam reforming, significantly affect hydrogen production. The use of proper support for catalysts and methods of catalyst preparation can greatly enhance the activity of these catalysts (Ni et al., 2007).

3. Role in Conversion of Plant Biomass to Functional Materials

This compound may also have implications in the conversion of plant biomass into useful derivatives like 5-Hydroxymethylfurfural (HMF). HMF and its derivatives are essential platform chemicals produced from plant biomass, such as hexose carbohydrates and lignocellulose. These derivatives could potentially replace non-renewable hydrocarbon sources to a significant extent in the future, paving the way for new generations of polymers, functional materials, and fuels (Chernyshev et al., 2017).

4. Application in Wastewater Treatment

The compound's potential application extends to the treatment of organic pollutants in wastewater using oxidoreductive enzymes. In the presence of certain redox mediators, enzymes can degrade or transform recalcitrant compounds found in industrial wastewater. These redox mediators can significantly enhance the efficiency of degradation, expanding the range of substrates that can be treated (Husain & Husain, 2007).

properties

IUPAC Name

2-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6/c13-1-4-16-7-10-8(17-5-2-14)12-9(11-7)18-6-3-15/h13-15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCQIDASMGZZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=NC(=NC(=N1)OCCO)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365313
Record name AE-562/12222015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

891-65-6
Record name AE-562/12222015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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